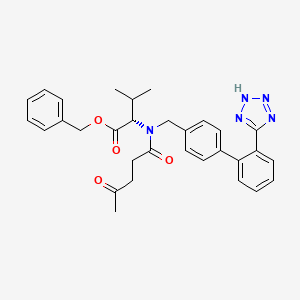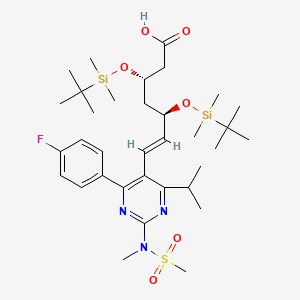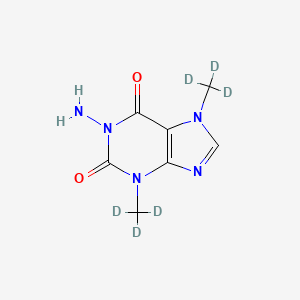
5-Amino-3,7-dimethyl Xanthine-d6
Übersicht
Beschreibung
5-Amino-3,7-dimethyl Xanthine-d6 is a deuterium-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Wirkmechanismus
Target of Action
5-Amino-3,7-dimethyl Xanthine-d6 is a derivative of xanthine, a ubiquitous heterocyclic aromatic compound . Xanthine and its derivatives have been found to have numerous pharmacological activities, including anti-Alzheimer’s, anti-Parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, and as ligands of adenosine receptor subtypes .
Mode of Action
The mode of action of xanthine derivatives like this compound is believed to be through the antagonism of adenosine receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of other xanthine derivatives. These compounds have been found to affect various pathways in the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach, etc .
Pharmacokinetics
It is known that the compound is soluble in dmso and water , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given the wide range of pharmacological activities associated with xanthine derivatives . These effects could include modulation of neurotransmitter release, alteration of cellular signaling pathways, and impacts on various organ systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Biochemische Analyse
Biochemical Properties
5-Amino-3,7-dimethyl Xanthine-d6 is a derivative of xanthine, a purine base found in most human body tissues and fluids . Xanthine and its derivatives have been shown to have numerous pharmacological activities . They interact with various enzymes, proteins, and other biomolecules, playing a fundamental role in medicinal chemistry .
Cellular Effects
The cellular effects of this compound are not fully understood due to the limited information available. Xanthine and its derivatives, from which this compound is derived, are known to influence cell function. They impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. Xanthine, the parent compound, is known to exert its effects at the molecular level. It interacts with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
It is used in proteomics research, indicating its stability and potential long-term effects on cellular function .
Dosage Effects in Animal Models
A related compound, 5-Amino 1MQ, has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
This compound is involved in the purine degradation pathway, similar to xanthine. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,7-dimethyl Xanthine-d6 typically involves the introduction of deuterium atoms into the xanthine molecule. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions. The specific synthetic route may vary depending on the desired level of deuterium incorporation and the starting materials used .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3,7-dimethyl Xanthine-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-Amino-3,7-dimethyl Xanthine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of xanthine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of xanthine derivatives in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Uniqueness
5-Amino-3,7-dimethyl Xanthine-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise tracking of molecular transformations. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, such as mass spectrometry .
Eigenschaften
IUPAC Name |
1-amino-3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVLIYUAMBPQRQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



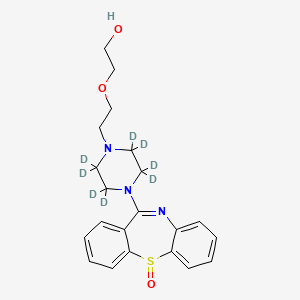
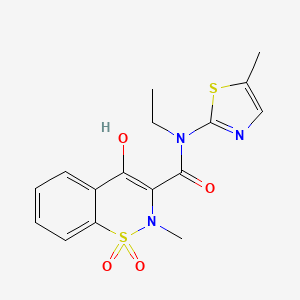


![3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol](/img/structure/B563736.png)
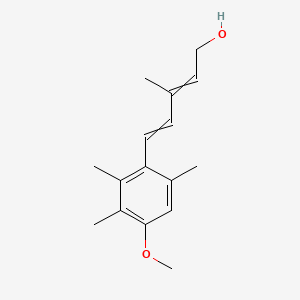
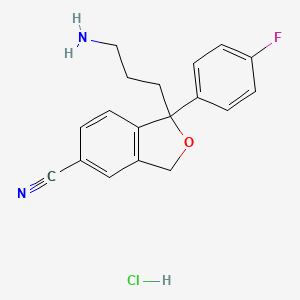
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

